(3-异丙基吡啶-2-基)甲醇

描述

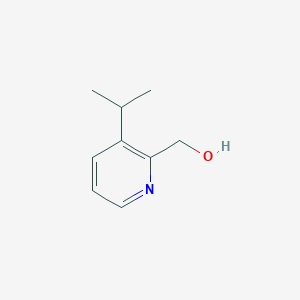

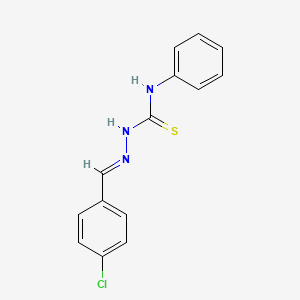

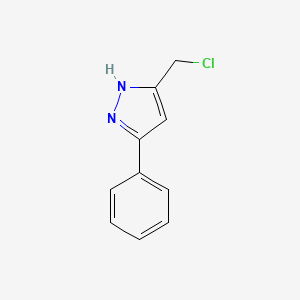

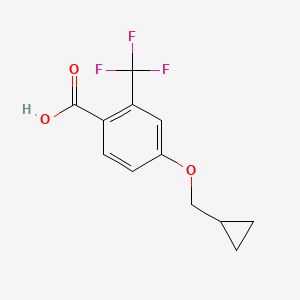

“(3-Isopropylpyridin-2-YL)methanol” is a chemical compound with the CAS Number: 780800-73-9 and a molecular weight of 151.21 . It is also known as IPMD . The IUPAC name for this compound is (3-isopropyl-2-pyridinyl)methanol .

Molecular Structure Analysis

The molecular structure of “(3-Isopropylpyridin-2-YL)methanol” consists of a pyridine ring with an isopropyl group attached to the 3rd carbon and a methanol group attached to the 2nd carbon . The linear formula of this compound is C9H13NO .

Chemical Reactions Analysis

While specific chemical reactions involving “(3-Isopropylpyridin-2-YL)methanol” are not available, methanol in general can undergo several types of reactions. For example, it can be converted to formaldehyde via oxidation . It can also react with CO2 to produce methyl formate .

科学研究应用

复杂分子的合成

(3-异氰基吡啶-4-基)甲酮(衍生自吡啶-3-胺,在结构上与(3-异丙基吡啶-2-基)甲醇相关)在2,3-二芳基-3H-吡咯并[2,3-c]吡啶-3-醇的合成中使用,证明了该化合物在复杂分子合成中的潜力。这种合成涉及与芳基格氏试剂的反应,然后进行O-酰化以生成相应的乙酸酯(小林等人,2011)。

化学反应中的催化剂

研究表明,与(吡啶-2-基)甲醇(与(3-异丙基吡啶-2-基)甲醇相关的化合物)形成的络合物可以有效地用作化学反应中的催化剂。例如,已经合成了具有双齿N,O型配体的镍络合物,包括(吡啶-2-基)甲醇,并将其用于乙烯的催化低聚(Kermagoret & Braunstein, 2008)。

溶剂对生物学研究的影响

甲醇作为一种常见的增溶剂,可以显着影响生物膜中的脂质动力学,在生物背景下考虑(3-异丙基吡啶-2-基)甲醇等化合物时可能具有相关性。这种影响包括脂质群体的混合增加和大型单层囊泡中的动力学改变(Nguyen et al., 2019)。

甲醇检测和环境监测

涉及开发用于检测对人体健康有害的甲醇的传感器的研究至关重要。例如,已经开发了Y2O3多壳空心结构用于甲醇气体传感,提供高灵敏度和选择性,这对于环境监测和医疗保健应用至关重要(Zheng et al., 2019)。

吡啶-4-基)甲酮衍生物的抗菌活性

(吡啶-4-基)甲酮的衍生物,在结构上与(3-异丙基吡啶-2-基)甲醇相似,显示出显着的抗菌活性,突出了这些化合物在医学和制药应用中的潜力(Kumar et al., 2012)。

未来方向

属性

IUPAC Name |

(3-propan-2-ylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGKTEJRZINVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Isopropylpyridin-2-YL)methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)